2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is a chemical compound with the molecular formula and a molecular weight of 190.28 g/mol. It is classified as an amine due to the presence of an amino group, and it features both a phenyl group and a pyrrolidine ring, making it a member of the class of compounds known as substituted ethanamines. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine typically involves the reaction of phenylacetonitrile with pyrrolidine. This reaction is commonly catalyzed by bases such as sodium hydride or potassium tert-butoxide, facilitating the formation of an intermediate imine that is subsequently reduced to yield the desired amine.
The molecular structure of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 190.28 g/mol |
Density | 1.062 g/cm³ (predicted) |
Boiling Point | 285.7 °C (predicted) |
Flash Point | 116 °C |
pKa | 9.09 (predicted) |
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for the formation of a diverse array of products that can be utilized in further synthetic applications.
The mechanism of action for 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine involves its interaction with various biological targets, potentially influencing receptor activity or enzyme function. This compound may act as a ligand in receptor binding studies, modulating pathways involved in neurological functions or other biological processes .
The physical properties include:
The chemical properties highlight its reactivity:
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine serves multiple roles in scientific research:
This compound's unique combination of structural features makes it a valuable asset in both academic research and industrial applications, highlighting its importance in ongoing scientific investigations.
The pyrrolidine ring, a five-membered nitrogen heterocycle, has featured prominently in medicinal chemistry for decades due to its versatile pharmacological properties and presence in numerous natural products. This saturated heterocycle contributes to molecular rigidity, influences basicity, and enhances bioavailability through effects on solubility and metabolic stability. Early pharmaceutical agents containing pyrrolidine emerged in the mid-20th century, with structures like pyrrolidinoethylamine (2-(pyrrolidin-1-yl)ethanamine) demonstrating the framework's ability to interact with biological targets, particularly within the CNS [7].
The development of 2-phenyl-2-(pyrrolidin-1-yl)ethanamine derivatives represents a structural evolution from simpler pyrrolidine-containing amines. Research into compounds like 2-(pyrrolidin-1-yl)ethanamine revealed their capacity to serve as neurotransmitter modulators, influencing systems involving dopamine, serotonin, and norepinephrine. These findings established the foundation for exploring more complex derivatives where additional structural elements, such as the phenyl group positioned alpha to the amine, could confer enhanced selectivity or potency [7]. The progression from basic pyrrolidine-containing building blocks to targeted derivatives exemplifies rational drug design approaches focused on optimizing interactions with specific biological targets, particularly monoamine transporters and receptors.
Table 1: Evolution of Pyrrolidine-Containing Bioactive Compounds
Compound Class | Key Structural Features | Pharmacological Significance |
---|---|---|
Simple Pyrrolidine Amines (e.g., 2-(Pyrrolidin-1-yl)ethanamine) | Single amine terminus, flexible pyrrolidine-ethyl linkage | Neurotransmitter modulation, foundational SAR studies |
α-Substituted Derivatives (e.g., 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine) | Sterically constrained α-carbon, chiral center, aromatic system | Enhanced target selectivity, improved metabolic stability, diverse CNS activities |
Pro-drug Forms & Salts (e.g., Dihydrochloride salts) | Enhanced water solubility, improved crystallinity | Better formulation properties, tailored pharmacokinetics |
Substituted ethanamine derivatives constitute a pharmacologically significant class with diverse biological activities, particularly within the central nervous system. The structural framework of 2-phenyl-2-(pyrrolidin-1-yl)ethanamine positions it within this important category. Research on structurally analogous compounds, particularly pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), provides crucial insights into its potential mechanisms and applications. Pyrovalerone derivatives demonstrate potent inhibition of dopamine and norepinephrine transporters (DAT and NET), with significantly less effect on serotonin transport (SERT) [6]. This pharmacological profile suggests potential applications in disorders characterized by dopaminergic and noradrenergic dysfunction.
The dihydrochloride salt form of 2-phenyl-2-(pyrrolidin-1-yl)ethanamine (C₁₂H₂₀Cl₂N₂, MW 263.20 g/mol) has garnered particular research interest due to its enhanced aqueous solubility compared to the free base. This property facilitates formulation development for both oral and potential parenteral administration routes, a crucial consideration for compounds targeting CNS disorders where rapid absorption may be desirable [5] [8]. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring or the pyrrolidine nitrogen significantly impact biological activity. For instance, introducing electron-withdrawing groups like chlorine onto the phenyl ring yields analogs such as 2-(2-chlorophenyl)-2-pyrrolidin-1-ylethylamine, which maintains similar transporter inhibition profiles while altering electronic distribution [8].
Table 2: Pharmacological Profile of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine and Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Pharmacological Activities |
---|---|---|---|
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine (free base) | C₁₂H₁₈N₂ | 190.29 | Monoamine transporter modulation, CNS stimulation |
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine dihydrochloride | C₁₂H₂₀Cl₂N₂ | 263.21 | Enhanced solubility, salt form for improved pharmacokinetics |
2-(2-Chlorophenyl)-2-pyrrolidin-1-ylethylamine | C₁₂H₁₇ClN₂ | 224.73 | Similar DAT/NET inhibition with altered electronic properties |
Pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) | C₁₆H₂₃NO | 245.36 | Potent DAT/NET inhibitor, weak SERT effect |
The synthetic accessibility of 2-phenyl-2-(pyrrolidin-1-yl)ethanamine derivatives via routes such as reductive amination of 2-phenylacetaldehyde with pyrrolidine or nucleophilic substitution of β-chloroethylphenyl precursors with pyrrolidine further enhances their pharmaceutical appeal [8]. These straightforward synthetic pathways facilitate efficient exploration of structure-activity relationships and support the development of compound libraries for pharmacological screening. The versatility of the core structure enables targeted modifications to optimize interactions with biological targets while maintaining favorable drug-like properties.
The molecular architecture of 2-phenyl-2-(pyrrolidin-1-yl)ethanamine embodies several strategically important features for rational drug design. The central ethanamine spacer creates distance between the phenyl group and pyrrolidine ring, allowing optimal spatial orientation for target engagement. The alpha-positioning of the phenyl group relative to the amine creates a chiral center, introducing the potential for stereoselective biological activity – a feature observed in structurally related compounds like pyrovalerone, where the S-enantiomer demonstrates superior biological activity [6]. This chirality offers opportunities for developing enantiomerically pure therapeutics with potentially improved efficacy and safety profiles.
The pyrrolidine ring contributes significantly to the molecule's conformational behavior and electronic properties. As a saturated five-membered heterocycle, pyrrolidine adopts envelope conformations that influence the spatial orientation of its nitrogen atom. This nitrogen possesses a pKₐ typically around 8.71±0.20, rendering it predominantly protonated at physiological pH and capable of forming ionic interactions with biological targets [8]. The combination of the protonatable amine with the lipophilic phenyl group creates an amphiphilic character that enhances blood-brain barrier penetration – a critical attribute for CNS-targeting agents. Molecular modeling studies suggest that the conformational flexibility of the pyrrolidine-ethylamine linkage enables adaptation to binding pockets in various biological targets, particularly monoamine transporters.
Table 3: Structural and Electronic Properties of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Structural Feature | Conformational Behavior | Electronic Properties | Biological Implications |
---|---|---|---|
Pyrrolidine Nitrogen | Slight pyramidalization | pKₐ ~8.7 (basic), protonated at physiological pH | Ionic interactions with targets, enhanced water solubility of salts |
Chiral Center (α-carbon) | Restricted rotation | Stereoelectronic effects | Potential for enantioselective activity, differential metabolism |
Phenyl Ring | Free rotation | Electron-rich π-system | π-π stacking with aromatic residues, hydrophobic interactions |
Ethylamine Spacer | Flexible chain | Polar, hydrogen-bonding capability | Optimal spatial separation of pharmacophores, hydration enhancement |
The molecule's amphiphilic nature is strategically balanced to navigate biological barriers while maintaining target affinity. Calculated logP values for the free base suggest moderate lipophilicity, facilitating membrane permeation, while protonation of the amine groups in salt forms (dihydrochloride) enhances water solubility for improved formulation and absorption characteristics [5] [8]. This balance exemplifies modern drug design principles where molecular properties are optimized to overcome pharmacokinetic challenges without compromising target engagement. The structural framework serves as a versatile template that can be modified through substitutions on the phenyl ring, alterations to the pyrrolidine ring (e.g., introduction of methyl groups), or extension of the ethylamine spacer to explore diverse biological activities while maintaining favorable drug-like properties.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0